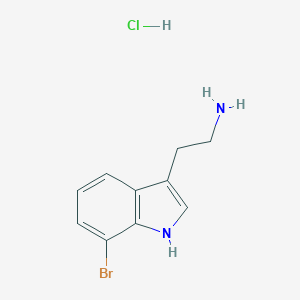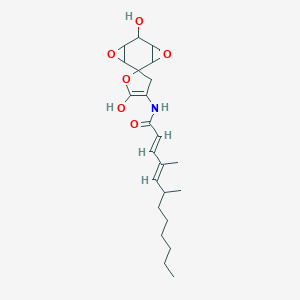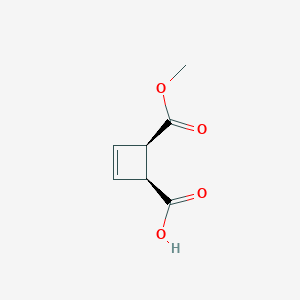
N-Acetyl Retigabine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl Retigabine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an amino group and a fluorophenylmethylamino group.
Mechanism of Action
Target of Action
N-Acetyl Retigabine, also known as N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide, primarily targets the voltage-sensitive K+ channels (Kv) of the Kv7 (KCNQ) family . These channels, specifically KCNQ2 and KCNQ3, mediate M-currents that play a crucial role in inhibiting neuronal excitability and reducing transmitter release throughout the nervous system .
Mode of Action
This compound acts as a positive allosteric modulator (or opener) of KCNQ channels . It interacts with the channel protein, leading to a dosing-dependent latency in channel deactivation . This suggests that preserving the open conformation of the channel pore is the principal molecular consequence of retigabine’s interaction with the channel protein .
Biochemical Pathways
The activation of KCNQ channels by this compound reduces neuronal excitability through an outward flow of potassium ions . Due to their differential distribution between excitatory and inhibitory neurons, enhanced k+ channel activity may also lead to increased neuronal circuits excitability . Dysfunctions in these channels, caused by mutations in their encoding genes, have been linked to epileptic phenotypes .
Pharmacokinetics
After oral ingestion, this compound is rapidly absorbed with a bioavailability of 60% . Its volume of distribution is 2–3 L/kg, and plasma protein binding is 80% . It undergoes moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation, with the major metabolite being an N-acetyl derivative . Approximately 20–30% of an administered dose is excreted as unchanged retigabine in urine . The plasma elimination half-life values for retigabine in adults are 8–10 hours .
Result of Action
The opening of neuronal Kv7.2-7.5 voltage-activated K+ channels by this compound enables the generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability . This results in anticonvulsant effects, making it a clinically approved anti-seizure medication .
Action Environment
The pharmacokinetics of this compound and its N-acetyl metabolite are unlikely to be affected by agents that induce or inhibit cytochrome P450 (CYP) enzymes .
Biochemical Analysis
Biochemical Properties
N-Acetyl Retigabine is a product of the metabolism of Retigabine, undergoing moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation . The isoenzymes responsible for the glucuronidation of Retigabine and this compound are UGT1A1, UGT1A3, UGT1A4, and UGT1A9 .
Cellular Effects
This compound, as a metabolite of Retigabine, may share some of its parent compound’s cellular effects. Retigabine has been shown to open neuronal voltage-gated potassium channels, specifically the Kv7.2-7.5 (formerly KCNQ2-5) channels . These channels, primarily Kv7.2/7.3, enable the generation of the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability .
Molecular Mechanism
Retigabine acts as a positive allosteric modulator of KCNQ channels, specifically opening neuronal Kv7.2-7.5 voltage-activated potassium channels . This action stabilizes the membrane potential and controls neuronal excitability, effectively inhibiting abnormal neuronal discharge .
Temporal Effects in Laboratory Settings
It is known that Retigabine has a plasma elimination half-life of 8-10 hours in adults . This suggests that the effects of this compound may also persist for several hours.
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. Retigabine has been shown to have a broad-spectrum of activity in animal models of electrically-induced and chemically-induced epileptic seizures .
Metabolic Pathways
This compound is a metabolite of Retigabine, which undergoes moderate metabolism (50–65%) in the liver by hydrolysis/N-acetylation and glucuronidation . The major metabolite is an N-acetyl derivative .
Transport and Distribution
Retigabine is known to be rapidly absorbed and distributed, with a volume of distribution of 2-3 L/kg .
Subcellular Localization
Given its role as a metabolite of Retigabine, it is likely to be found in the liver where Retigabine is metabolized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Retigabine typically involves the reaction of 4-fluorobenzylamine with 2-amino-4-nitrophenylacetamide under reductive conditions. The nitro group is reduced to an amino group using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl Retigabine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-Acetyl Retigabine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares structural similarities and is also investigated for its antimicrobial and anticancer properties.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-Acetyl Retigabine is unique due to the presence of the fluorophenylmethylamino group, which imparts specific electronic and steric properties. These properties influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-10(20)19-15-7-6-13(8-14(15)17)18-9-11-2-4-12(16)5-3-11/h2-8,18H,9,17H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNSHYRMOVKKSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229970-68-7 |
Source


|
| Record name | 229970-68-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)



![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)









